Cas no 953970-85-9 (4-tert-butyl-N-3-(2-phenylmorpholin-4-yl)propylbenzamide)

4-tert-Butyl-N-3-(2-phenylmorpholin-4-yl)propylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a tert-butyl group and a 2-phenylmorpholine-propyl side chain. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and chemical research. The tert-butyl group enhances steric hindrance and lipophilicity, while the phenylmorpholine moiety contributes to potential bioactivity, particularly in central nervous system (CNS) targeting applications. Its well-defined molecular architecture allows for precise modifications in drug discovery, serving as an intermediate or lead compound. The compound's stability and solubility profile further support its utility in experimental and industrial settings.
4-tert-butyl-N-3-(2-phenylmorpholin-4-yl)propylbenzamide structure
953970-85-9 structure
Product Name:4-tert-butyl-N-3-(2-phenylmorpholin-4-yl)propylbenzamide
CAS No:953970-85-9
MF:C24H32N2O2
MW:380.523086547852
CID:5964431
PubChem ID:16892566
Update Time:2025-10-30

4-tert-butyl-N-3-(2-phenylmorpholin-4-yl)propylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-tert-butyl-N-3-(2-phenylmorpholin-4-yl)propylbenzamide
    • 4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
    • 953970-85-9
    • AKOS024490882
    • VU0630091-1
    • F5022-0176
    • 4-(tert-butyl)-N-(3-(2-phenylmorpholino)propyl)benzamide
    • Inchi: 1S/C24H32N2O2/c1-24(2,3)21-12-10-20(11-13-21)23(27)25-14-7-15-26-16-17-28-22(18-26)19-8-5-4-6-9-19/h4-6,8-13,22H,7,14-18H2,1-3H3,(H,25,27)
    • InChI Key: SVFWURFKJYDHRV-UHFFFAOYSA-N
    • SMILES: C(NCCCN1CCOC(C2=CC=CC=C2)C1)(=O)C1=CC=C(C(C)(C)C)C=C1

Computed Properties

  • Exact Mass: 380.246378268g/mol
  • Monoisotopic Mass: 380.246378268g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 474
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 41.6Ų

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Additional information on 4-tert-butyl-N-3-(2-phenylmorpholin-4-yl)propylbenzamide

Recent Advances in the Study of 4-tert-butyl-N-3-(2-phenylmorpholin-4-yl)propylbenzamide (CAS: 953970-85-9)

The compound 4-tert-butyl-N-3-(2-phenylmorpholin-4-yl)propylbenzamide (CAS: 953970-85-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique morpholine and benzamide structural motifs, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential clinical applications. In this research brief, we summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of 4-tert-butyl-N-3-(2-phenylmorpholin-4-yl)propylbenzamide as a modulator of key signaling pathways involved in inflammation and cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against specific kinases implicated in tumor growth and metastasis. The study utilized a combination of in vitro assays and molecular docking simulations to identify the binding interactions between the compound and its target proteins, providing valuable insights into its mechanism of action.

In addition to its anticancer properties, 4-tert-butyl-N-3-(2-phenylmorpholin-4-yl)propylbenzamide has shown promise as an anti-inflammatory agent. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters reported that the compound significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines. The researchers attributed this effect to the compound's ability to interfere with the NF-κB signaling pathway, a critical regulator of inflammatory responses. These findings suggest potential applications in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis and optimization of 4-tert-butyl-N-3-(2-phenylmorpholin-4-yl)propylbenzamide have also been a focus of recent research. A 2024 study in Organic & Biomolecular Chemistry described an improved synthetic route that enhances the yield and purity of the compound. The authors employed a novel catalytic system to streamline the formation of the morpholine ring, a key structural feature of the molecule. This advancement is expected to facilitate further pharmacological studies and scale-up production for clinical trials.

Despite these promising developments, challenges remain in the clinical translation of 4-tert-butyl-N-3-(2-phenylmorpholin-4-yl)propylbenzamide. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further optimization to improve its metabolic stability. Ongoing research is exploring structural modifications to address these limitations while preserving its therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable drug candidate.

In conclusion, 4-tert-butyl-N-3-(2-phenylmorpholin-4-yl)propylbenzamide (CAS: 953970-85-9) represents a promising scaffold for the development of novel therapeutics targeting cancer and inflammatory diseases. Recent studies have shed light on its molecular mechanisms, synthetic accessibility, and pharmacological potential. Future research should focus on optimizing its drug-like properties and advancing it through preclinical and clinical development stages. The continued exploration of this compound underscores its significance in the evolving landscape of chemical biology and drug discovery.

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